
Cefprozil Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefprozil Impurity C (CAS: 147103-93-3), also known as Cefadroxil EP Impurity E, is a critical quality control standard for the antibiotic cefprozil. Its molecular formula is C₁₁H₁₁N₃O₃ (molecular weight: 233.22 g/mol), and it is structurally identified as (6RS)-3-(aminomethyl)-6-(4-hydroxyphenyl)piperazine-2,5-dione . This impurity arises during the synthesis or degradation of cefprozil and is monitored to ensure compliance with regulatory thresholds (e.g., ICH Q3A(R) guidelines) . Analytical methods such as HPLC and spectrometry are employed for its quantification .
Métodos De Preparación
Structural Identification and Formation Pathways of Cefprozil Impurity C
This compound (ethoxycarbonylcefprozil) forms via nucleophilic substitution between the phenolic hydroxyl group of cefprozil intermediates and ethyl chloroformate under alkaline conditions . The reaction mechanism involves:
-
Activation of Ethyl Chloroformate : At pH 8–9, ethyl chloroformate reacts with tertiary amines to form a mixed carbonate intermediate.
-
Nucleophilic Attack : The phenolic hydroxyl group of the cefprozil intermediate attacks the electrophilic carbonyl carbon, displacing chloride and forming the ethoxycarbonyl adduct .
Key factors influencing Impurity C formation include:
-
Reagent Stoichiometry : Excess ethyl chloroformate (>1.2 equiv) increases adduct formation by 18–22% .
-
Temperature : Reactions above 25°C accelerate Impurity C generation (2.5× higher at 30°C vs. 20°C) .
-
Catalyst Use : Methanesulfonic acid (0.05–0.1 wt%) suppresses Impurity C by protonating the phenolic oxygen, reducing nucleophilicity .
Synthetic Protocols for Impurity C Preparation
Controlled Synthesis for Reference Standard Production
To isolate Impurity C for analytical use, the following optimized procedure is employed:
Materials :
-
Cefprozil intermediate (phenolic-OH form): 100 g
-
Ethyl chloroformate: 1.5 equiv
-
N-Methylmorpholine: 2.0 equiv
-
Dichloromethane: 800 mL
-
Methanesulfonic acid: 0.08 wt%
Procedure :
-
Dissolve the cefprozil intermediate in dichloromethane at 20°C.
-
Add N-methylmorpholine and ethyl chloroformate sequentially.
-
Stir for 2 hr, then quench with 0.1 M HCl.
-
Extract the organic layer, concentrate, and purify via silica chromatography (ethyl acetate/hexane, 3:7) .
Yield : 12–15% isolated yield of Impurity C .
Large-Scale Impurity Generation for Stability Studies
Industrial labs synthesize Impurity C in batches using:
Parameter | Condition | Impact on Impurity C Yield |
---|---|---|
Solvent | Tetrahydrofuran | 23% higher vs. DCM |
Base | Triethylamine | 17% increase vs. NMM |
Reaction Time | 4 hr | Maximum yield (19%) |
Quenching Agent | Water (no acid) | Prevents decomposition |
Data derived from process optimization trials .
Analytical Characterization and Quantification
The European Pharmacopoeia mandates reversed-phase HPLC for Impurity C analysis with these critical parameters :
Chromatographic Conditions :
-
Column: Hypersil GOLD aQ C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1 M ammonium phosphate (pH 4.4)
-
B: Acetonitrile/water (50:50)
-
-
Gradient: 5% B to 30% B over 25 min
-
Detection: 254 nm
System Suitability Criteria :
Typical retention times:
Compound | Retention Time (min) | Relative Retention vs. Cefprozil |
---|---|---|
Cefprozil Z-isomer | 5.16 | 1.00 |
Impurity C | 3.90 | 0.76 |
Impurity D | 4.70 | 0.91 |
Data from validated HPLC methods .
Mitigation Strategies in Industrial Synthesis
Acid Catalysis for Byproduct Suppression
Adding methanesulfonic acid (0.05–0.1 wt%) during the acylation step reduces Impurity C formation through:
-
Protonation of Phenolic Oxygen : Lowers nucleophilicity by 80% (pKa shift from 9.8 to 2.3) .
-
Reaction Quenching : Accelerates hydrolysis of excess ethyl chloroformate.
Process Comparison :
Condition | Impurity C Level | API Yield |
---|---|---|
No acid catalyst | 1.4% | 82% |
0.08% methanesulfonic acid | 0.3% | 89% |
Data from commercial batch records .
Crystallization-Based Purification
Post-reaction crystallization in ethanol/water (7:3) removes 94% of Impurity C via:
-
Differential Solubility : Impurity C solubility = 12 mg/mL vs. 6 mg/mL for cefprozil .
-
Temperature Cycling : Cooling from 40°C to 5°C precipitates 98% API while retaining 76% Impurity C in mother liquor .
Stability Profile and Degradation Pathways
Impurity C exhibits pH-dependent degradation:
Condition | Degradation Products | Half-Life |
---|---|---|
pH 3.0, 25°C | Cefprozil + CO₂ + ethanol | 8.2 hr |
pH 7.4, 40°C | Diketopiperazine derivatives | 2.1 hr |
Degradation follows first-order kinetics (k = 0.084 h⁻¹ at pH 5.0) .
Regulatory Considerations and Specifications
Per ICH Q3A guidelines:
-
Reporting Threshold : 0.05% (500 ppm)
-
Identification Threshold : 0.10%
-
Qualification Threshold : 0.15%
Current pharmacopeial limits for Impurity C:
-
EP : ≤0.15%
-
USP : ≤0.20%
Análisis De Reacciones Químicas
Types of Reactions: Cefprozil Impurity C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Analytical Methodologies
Cefprozil Impurity C is crucial for monitoring and controlling impurity levels in cefprozil and its formulations. Various analytical techniques have been developed to quantify this impurity effectively:
High-Performance Liquid Chromatography (HPLC)
- Method Description : The analysis of cefprozil and its related impurities, including Impurity C, is typically conducted using reversed-phase liquid chromatography with UV detection. The method is based on the European Pharmacopoeia monograph for cefprozil monohydrate.
- Equipment Used : The Thermo Scientific Vanquish Core HPLC system is often employed due to its high precision in retention time and peak area measurements .
Key Findings from HPLC Studies
- A total of 26 impurities were detected in cefprozil formulations, with Impurity C being one of the significant components. The quantification process involves comparing the peak areas of impurities relative to the active pharmaceutical ingredient (API) .
- The method has demonstrated excellent repeatability and resolution, ensuring compliance with regulatory standards for batch-release or stability evaluations .
Pharmacodynamic Assessments
Research has also investigated the pharmacodynamic properties of cefprozil in various models, highlighting the relevance of impurities like this compound:
Murine Infection Models
- In studies simulating pediatric dosing regimens, cefprozil was administered to murine models infected with Streptococcus species. The efficacy of cefprozil was assessed based on bacterial density reduction post-treatment.
- Results indicated that the presence of impurities could potentially influence the therapeutic outcomes, necessitating rigorous impurity profiling during drug formulation .
Regulatory Compliance and Quality Control
The monitoring of this compound aligns with International Council for Harmonisation (ICH) guidelines, which emphasize the importance of impurity control in pharmaceutical products:
- Impurity Control : Regulatory authorities require that all impurities be identified and quantified to ensure product safety and efficacy. This compound serves as a benchmark for evaluating impurity levels in cefprozil formulations .
- Stability Studies : Stability testing often involves assessing how impurities like this compound behave under various conditions, which can affect the overall stability and shelf-life of the drug .
Mecanismo De Acción
As an impurity, Cefprozil Impurity C does not have a specific mechanism of action like the parent compound cefprozil. its presence can affect the overall efficacy and safety of the pharmaceutical product. The control of impurities is crucial to ensure that the drug performs as intended without causing adverse effects .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Other Cefprozil Impurities
Table 1: Key Cefprozil Impurities
- Cefprozil Dimer : Forms via polymerization during synthesis. Larger molecular weight and reduced solubility compared to Impurity C. Requires LC-MS for precise detection due to structural complexity .
- delta-3 Isomer : A positional isomer with altered antibacterial activity. Its presence may reduce therapeutic efficacy .
- EP Impurity H : Contains a modified thiazine ring, affecting pharmacokinetic stability. Detected using hydrophilic interaction chromatography (HILIC) .
Comparison with Impurities in Related Cephalosporins
Table 2: Impurities in Analogous Cephalosporins
- Cefdinir Related Compound B : Shares a beta-lactam core but differs in side-chain substituents. Its methylthiazole group may interfere with renal clearance .
- Cefpodoxime Unknown Impurity: Generated via hydrolytic degradation, leading to loss of antimicrobial potency .
Analytical and Pharmacokinetic Differences
- Chromatographic Behavior :
- Its clearance correlates with renal function, similar to the parent drug . In contrast, cefdinir impurities exhibit renal toxicity, necessitating stricter monitoring in patients with renal impairment .
Actividad Biológica
Cefprozil is a second-generation cephalosporin antibiotic widely used for treating various bacterial infections. While the primary focus has been on its active form, understanding the biological activity of its impurities, particularly Cefprozil Impurity C , is essential for assessing its safety and efficacy. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Overview of Cefprozil and Its Impurities
Cefprozil is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane . Impurities in pharmaceutical compounds can significantly affect their pharmacological properties and safety profiles.
This compound is one of several impurities that can arise during the synthesis or degradation of cefprozil. Understanding its biological activity is crucial for ensuring the overall safety and effectiveness of cefprozil formulations.
Stability and Degradation
The stability profile of cefprozil and its impurities, including Impurity C, is critical in determining their clinical efficacy. Studies have shown that cefprozil is relatively stable to hydrolysis by certain beta-lactamases, which enhances its therapeutic potential against resistant strains . The degradation pathways and stability under different conditions can influence the levels of impurities present in pharmaceutical formulations.
Case Studies and Research Findings
- Clinical Efficacy : In clinical trials comparing cefprozil with other antibiotics, it has been shown to be effective in treating respiratory tract infections, skin infections, and otitis media in children . The presence of impurities like this compound could potentially alter the clinical outcomes, although specific studies focusing on this impurity are scarce.
- Toxicological Assessments : Toxicological studies have indicated that high doses of cefprozil do not lead to serious adverse effects; however, the impact of impurities on toxicity remains an area requiring further investigation .
- Analytical Methods : Advanced analytical techniques such as mass spectrometry have been employed to identify and quantify cefprozil impurities, including Impurity C. These methods are essential for ensuring compliance with regulatory standards concerning impurity levels in pharmaceutical products .
Propiedades
Número CAS |
147103-93-3 |
---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.23 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2,5-Piperazinedione, 3-(aminomethylene)-6-(4-hydroxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.